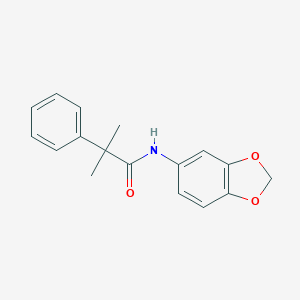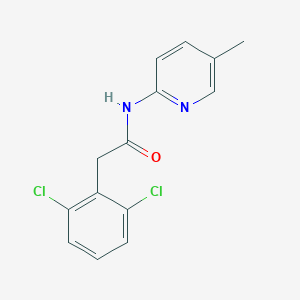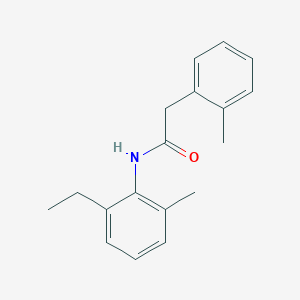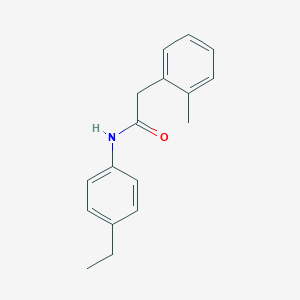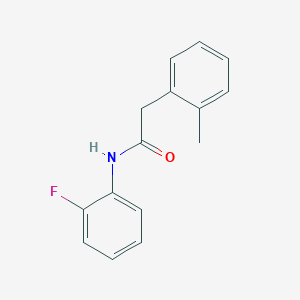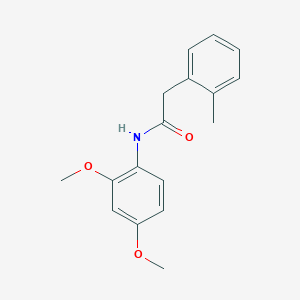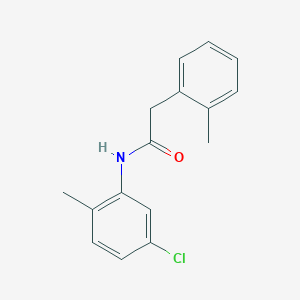![molecular formula C24H22N2O2 B248982 Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPPM is a synthetic molecule that belongs to the class of piperazine derivatives, which are widely studied for their various biological activities.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been reported to inhibit the activity of various enzymes and transcription factors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects in the body. Studies have reported that Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, one of the limitations of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is its poor solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone. One of the most significant areas of research is the development of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone-based drugs for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone and to identify its potential targets in the body. Additionally, the development of new synthesis methods for Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone could lead to the discovery of new derivatives with improved pharmacological properties.
Méthodes De Synthèse
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process, which involves the reaction of 4-bromobiphenyl with piperazine and subsequent treatment with phenyl isocyanate. The resulting product is then purified through column chromatography to obtain pure Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its pharmacological properties, where Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has shown promising results as a potential drug candidate for various diseases. Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of various diseases.
Propriétés
Nom du produit |
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
phenyl-[4-(4-phenylbenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22N2O2/c27-23(21-9-5-2-6-10-21)25-15-17-26(18-16-25)24(28)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14H,15-18H2 |
Clé InChI |
VZAXIXHDLFWTSU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



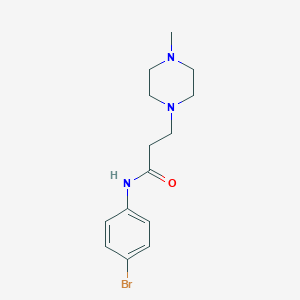
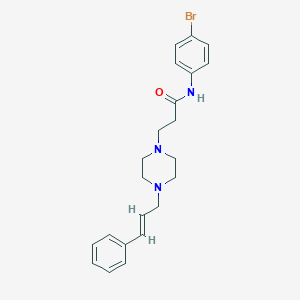
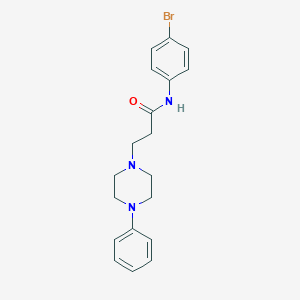
![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
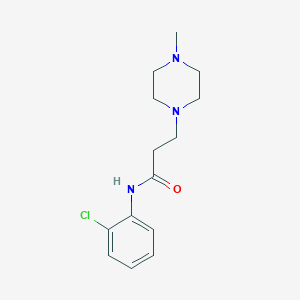
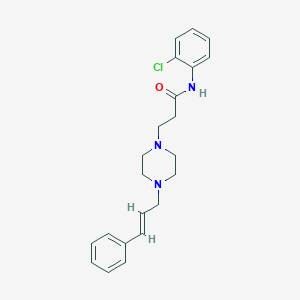
![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)
